molecular formula C8H16O3 B15481038 Acetic acid;2-ethylbut-1-en-1-ol CAS No. 22014-15-9

Acetic acid;2-ethylbut-1-en-1-ol

Cat. No.: B15481038
CAS No.: 22014-15-9
M. Wt: 160.21 g/mol
InChI Key: WOHLFQXIPPBXMY-UHFFFAOYSA-N
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Description

Acetic acid;2-ethylbut-1-en-1-ol is a chemical reagent intended for research and laboratory use. This compound is of interest in organic synthesis, where it may serve as a starting material or intermediate for the construction of more complex molecules. Its structure suggests potential utility in esterification reactions and other transformations common in synthetic chemistry . Researchers in material science may also investigate this compound for its properties in polymer synthesis or as a potential plasticizer intermediate, given that branched-chain esters of acetic acid are known to help reduce viscosity and lower freezing points in formulations . Furthermore, the acetic acid moiety is a fundamental metabolite in biological systems, playing roles in various biochemical pathways such as lipid metabolism and hormone signaling . As a reagent, it is essential for researchers to consult safety data sheets and handle the product in accordance with standard laboratory safety protocols. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

22014-15-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;2-ethylbut-1-en-1-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-3-6(4-2)5-7;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4)

InChI Key

WOHLFQXIPPBXMY-UHFFFAOYSA-N

Canonical SMILES

CCC(=CO)CC.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Glacial Acetic Acid

Glacial acetic acid refers to anhydrous acetic acid (≥99% purity). Unlike diluted acetic acid, it solidifies at 16.6°C, earning the term "glacial" . Key differences include:

Property Acetic Acid (Diluted) Glacial Acetic Acid
Concentration 5–20% (food-grade) ≥99%
Freezing Point <16.6°C (due to water) 16.6°C
Primary Applications Food preservative, vinegar Industrial solvent, synthesis of esters/anhydrides
Safety Mild irritant Corrosive, requires handling precautions

Glacial acetic acid’s high purity makes it critical in synthesizing acetyl derivatives and pharmaceuticals, while diluted forms dominate culinary uses .

Formic Acid (HCOOH)

Formic acid, the simplest carboxylic acid (one-carbon chain), contrasts with acetic acid in structure and applications:

Property Acetic Acid Formic Acid
Carbon Chain Length 2 carbons 1 carbon
pKa 4.76 3.75
Industrial Uses Vinyl acetate, solvents Textile dyeing, leather tanning, fuel cells
Biological Role Intermediate in metabolism Defense mechanism in ants, methanol metabolism

Formic acid’s stronger acidity and smaller size enable unique roles in reducing agents and energy applications, whereas acetic acid’s versatility spans food and polymer industries .

Propionic Acid (CH₃CH₂COOH)

Propionic acid, a three-carbon carboxylic acid, shares preservative functions but differs in microbial inhibition:

Property Acetic Acid Propionic Acid
Molecular Formula C₂H₄O₂ C₃H₆O₂
Primary Use Food preservative (vinegar) Mold inhibitor in baked goods, animal feed
Production Method Fermentation, catalysis Bacterial fermentation (e.g., Propionibacterium)

Propionic acid’s efficacy against molds and longer carbon chain make it preferable in grain preservation, whereas acetic acid targets broader bacterial growth .

Ethanol (CH₃CH₂OH)

Ethanol and acetic acid are metabolically linked in bacterial ethanol oxidation. Acetobacter species use pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to convert ethanol to acetic acid via acetaldehyde . Key contrasts:

Property Ethanol Acetic Acid
Functional Group Hydroxyl (-OH) Carboxyl (-COOH)
Oxidation Product Acetic acid CO₂ and H₂O (further oxidation)
Industrial Role Biofuel, solvent Chemical feedstock, preservative

Engineered strains of Acetobacter pasteurianus show enhanced ADH activity, boosting acetic acid yield under ethanol stress .

2-Ethylbutyric Acid (CH₂CH₂CH(C₂H₅)COOH)

This branched four-carbon carboxylic acid differs structurally and functionally:

Property Acetic Acid 2-Ethylbutyric Acid
Structure Straight-chain Branched (ethyl group at C₂)
CAS Number 64-19-7 88-09-5
Applications Food, polymers Specialty chemicals, fragrances

2-Ethylbutyric acid’s branching alters solubility and reactivity, favoring niche industrial uses over acetic acid’s broad applicability .

Preparation Methods

Synthetic Pathways for 2-Ethylbutanoic Acid

Grignard Reaction-Based Synthesis

The most industrially viable method for 2-ethylbutanoic acid involves a three-step Grignard reaction sequence starting from propionaldehyde and ethyl magnesium bromide.

Step 1: Formation of 3-Pentanol
Propionaldehyde reacts with ethyl magnesium bromide in tetrahydrofuran (THF) at 40–50°C to yield 3-pentanol. Optimal conditions use a 1:1 molar ratio of aldehyde to Grignard reagent, achieving 85–90% yield after refluxing for 1–5 hours. The reaction mechanism proceeds through nucleophilic addition, where the Grignard reagent attacks the carbonyl carbon, followed by protonation during workup.

Step 2: Conversion to 3-Chloropentane
3-Pentanol undergoes sulfonation with benzenesulfonyl chloride in dichloromethane, catalyzed by pyridine at 0°C. Subsequent nucleophilic substitution with lithium chloride in THF replaces the sulfonate group with chlorine, producing 3-chloropentane in 70–75% yield. This step avoids direct halogenation of pentane, which suffers from poor regioselectivity.

Step 3: Carboxylation via Grignard Intermediate
3-Chloropentane reacts with magnesium in THF to form a Grignard reagent, which is then treated with carbon dioxide at -10°C to -5°C. Acidic workup with hydrochloric acid yields 2-ethylbutanoic acid with 65–70% overall yield from 3-pentanol.

Key Advantages:
  • Atom Economy : Avoids decarboxylation steps required in traditional malonate-based routes.
  • Cost Efficiency : Uses propionaldehyde (≈$1.50/kg) instead of expensive iodoethane or lithium diisopropylamide.

Synthesis of 2-Ethyl-1-Butanol and Derivatives

Grignard-Formaldehyde Condensation

Patent CN114105731A discloses a method to synthesize 2-ethyl-1-butanol from 3-chloropentane and paraformaldehyde:

Reaction Mechanism :

  • Grignard Formation : 3-Chloropentane reacts with magnesium in 2-methyltetrahydrofuran (2-MeTHF) at 50–55°C.
  • Formaldehyde Addition : The Grignard reagent attacks paraformaldehyde, forming a secondary alkoxide intermediate.
  • Hydrolysis : Acidic workup yields crude 2-ethyl-1-butanol (85–89% purity).

Purification Strategies :

  • Trimethyl Borate Exchange : Distilling crude alcohol with trimethyl borate removes methanol azeotropes, increasing purity to 99.8%.
  • Acetonide Formation : Reaction with dimethyl acetonide followed by acidic hydrolysis achieves 99.7% purity.
Industrial Relevance:
  • Pharmaceutical Applications : High-purity 2-ethyl-1-butanol is critical for synthesizing L-alanine-2-ethylbutanol ester, an intermediate in antiviral drugs.

Comparative Analysis of Methodologies

Reaction Conditions and Yields

Parameter 2-Ethylbutanoic Acid 2-Ethyl-1-Butanol
Starting Material Propionaldehyde 3-Chloropentane
Key Reagent CO₂ Paraformaldehyde
Temperature Range -10°C to 70°C 50°C to 180°C
Overall Yield 65–70% 67–70%
Purity After Workup 95–98% 99.6–99.8%

Solvent and Catalyst Systems

  • 2-Ethylbutanoic Acid : Tetrahydrofuran (THF) enables Grignard stability, while pyridine catalyzes sulfonation.
  • 2-Ethyl-1-Butanol : 2-MeTHF improves magnesium activation compared to traditional THF.

Challenges and Optimization Opportunities

Byproduct Formation in Carboxylation

The Grignard carboxylation step for 2-ethylbutanoic acid generates ≈5–8% 3-pentanoic acid due to competing CO₂ insertion at the secondary carbon. Temperature control below -5°C suppresses this side reaction.

Purification Bottlenecks

Crude 2-ethyl-1-butanol requires energy-intensive distillation (180°C under vacuum) during borate exchange. Microchannel reactors could enhance heat transfer and reduce decomposition.

While not directly described in the cited patents, 2-ethylbut-1-en-1-ol could theoretically arise from dehydration of 2-ethyl-1-butanol:

Acid-Catalyzed Dehydration :
$$ \text{2-Ethyl-1-butanol} \xrightarrow{H2SO4, 170^\circ C} \text{2-ethylbut-1-ene} + \text{H}_2\text{O} $$
However, Zaitsev’s rule predicts preferential formation of 2-ethylbut-2-ene. Selective synthesis of the 1-ene isomer would require:

  • Directed Elimination : Using bulky bases like potassium tert-butoxide to favor less substituted alkenes.
  • Oxidative Methods : Transition metal-catalyzed dehydrogenation at lower temperatures.

Q & A

Q. Table 1. Titration Data for Acetic Acid Analysis

TrialVNaOHV_{\text{NaOH}} (mL)MNaOHM_{\text{NaOH}} (M)Calculated Macetic acidM_{\text{acetic acid}}
122.50.1000.225
222.30.1000.223
322.70.1000.227

Q. Table 2. Crystallographic Data for 2-(2-Methoxyphenyl)acetic Acid

ParameterValue
Space GroupP21/cP2_1/c
aa (Å)8.92
bb (Å)10.45
cc (Å)11.03
β\beta (°)105.7
R-factor0.045

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